N-(1-Methyl-2-pyrrolidin-1-ylmethyl-1H-benzoimidazol-5-yl)-2-phenoxy-acetamide
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Overview
Description
N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE is a complex organic compound that features a benzodiazole core, a pyrrolidine ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole core is replaced by a pyrrolidine moiety.
Attachment of the Phenoxyacetamide Group: This step involves the reaction of the intermediate compound with phenoxyacetic acid or its derivatives, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodiazole or pyrrolidine rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The pyrrolidine ring and phenoxyacetamide group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring and exhibit similar biological activities.
Benzodiazole Derivatives: Compounds with benzodiazole cores, such as benzimidazoles, have comparable structural features and applications.
Phenoxyacetamide Derivatives: Similar compounds include various phenoxyacetic acid derivatives used in medicinal chemistry.
Uniqueness
N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H24N4O2/c1-24-19-10-9-16(22-21(26)15-27-17-7-3-2-4-8-17)13-18(19)23-20(24)14-25-11-5-6-12-25/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3,(H,22,26) |
InChI Key |
DTXLXRVPRCCJKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N=C1CN4CCCC4 |
Origin of Product |
United States |
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